molecular formula C21H23Cl2NO4S B12148686 N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B12148686
M. Wt: 456.4 g/mol
InChI Key: JULYUQMAITWJJG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes chlorinated aromatic rings and a sulfone group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multiple steps:

  • Formation of the Chlorobenzyl Intermediate: : The initial step involves the chlorination of benzyl chloride to produce 4-chlorobenzyl chloride. This reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl₂) under reflux conditions.

  • Preparation of the Phenoxy Intermediate: : The next step involves the synthesis of 4-chloro-3-methylphenol, which is then reacted with an appropriate alkylating agent to form 4-chloro-3-methylphenoxy alkane. This reaction is typically conducted in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like dimethylformamide (DMF).

  • Coupling Reaction: : The final step involves the coupling of the 4-chlorobenzyl chloride with the 4-chloro-3-methylphenoxy intermediate in the presence of a base such as sodium hydride (NaH) to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides and sulfones.

  • Reduction: : Reduction reactions can target the chlorinated aromatic rings, potentially leading to dechlorination under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool for studying biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In industrial applications, the compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorinated aromatic rings and a sulfone group allows for strong binding interactions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
  • N-(4-chlorobenzyl)-2-(4-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
  • N-(4-methylbenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Uniqueness

N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to the presence of both chlorinated aromatic rings and a sulfone group. This combination of structural features imparts distinct chemical properties, such as enhanced reactivity and stability, which are not commonly found in similar compounds. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H23Cl2NO4S

Molecular Weight

456.4 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C21H23Cl2NO4S/c1-14-11-19(7-8-20(14)23)28-15(2)21(25)24(18-9-10-29(26,27)13-18)12-16-3-5-17(22)6-4-16/h3-8,11,15,18H,9-10,12-13H2,1-2H3

InChI Key

JULYUQMAITWJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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